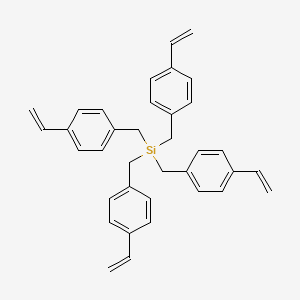

Tetrakis(4-vinylbenzyl)silane

Description

Structure

3D Structure

Properties

Molecular Formula |

C36H36Si |

|---|---|

Molecular Weight |

496.8 g/mol |

IUPAC Name |

tetrakis[(4-ethenylphenyl)methyl]silane |

InChI |

InChI=1S/C36H36Si/c1-5-29-9-17-33(18-10-29)25-37(26-34-19-11-30(6-2)12-20-34,27-35-21-13-31(7-3)14-22-35)28-36-23-15-32(8-4)16-24-36/h5-24H,1-4,25-28H2 |

InChI Key |

VHSXMWVPBRDVFR-UHFFFAOYSA-N |

Canonical SMILES |

C=CC1=CC=C(C=C1)C[Si](CC2=CC=C(C=C2)C=C)(CC3=CC=C(C=C3)C=C)CC4=CC=C(C=C4)C=C |

Synonyms |

tetrakis(4-vinylbenzyl)silane TVBS cpd |

Origin of Product |

United States |

Synthetic Methodologies for Tetrakis 4 Vinylbenzyl Silane

Established Synthetic Pathways for Organosilanes with Vinylbenzyl Functionality

The synthesis of organosilanes bearing vinylbenzyl groups is primarily achieved through the reaction of a silicon halide with a pre-formed organometallic reagent derived from 4-vinylbenzyl halide.

Grignard Reagent-Based Approaches for Tetrakis(4-vinylbenzyl)silane Formation

The most common method for synthesizing this compound involves the use of a Grignard reagent. This process begins with the preparation of the 4-vinylbenzylmagnesium halide (a Grignard reagent) from 4-vinylbenzyl halide. This organomagnesium compound is then reacted with a silicon tetrahalide, typically silicon tetrachloride (SiCl4), in an appropriate solvent like diethyl ether or tetrahydrofuran (B95107) (THF).

The reaction proceeds via a nucleophilic substitution mechanism where the carbanionic center of the Grignar reagent attacks the electrophilic silicon atom of the silicon tetrachloride. This process occurs in a stepwise manner, with each of the four chlorine atoms being replaced by a 4-vinylbenzyl group. The stoichiometry is crucial, requiring at least four equivalents of the Grignard reagent for every one equivalent of silicon tetrachloride to achieve full substitution and form the desired this compound.

The reaction of a Grignard reagent with a silicon source is a general route for the preparation of various organosilanes. researchgate.net For instance, the reaction of an excess of a Grignard reagent with a hexacoordinated silicon complex can lead to the formation of R4Si compounds. researchgate.net While the direct synthesis of this compound from such a complex is not explicitly detailed, the principle of using Grignard reagents to form tetra-substituted silanes is well-established. researchgate.net The synthesis of styryl-functionalized silanes, which are structurally related to vinylbenzyl silanes, has also been achieved using Grignard reagents. google.com

Table 1: Grignard Reagent-Based Synthesis of this compound

| Reactant 1 | Reactant 2 | Product | Key Reaction Type |

|---|---|---|---|

| 4-Vinylbenzylmagnesium halide | Silicon tetrachloride (SiCl4) | This compound | Nucleophilic Substitution |

Alternative Synthetic Routes and Their Mechanistic Considerations

While the Grignard route is prevalent, other synthetic strategies can be considered for the formation of silicon-carbon bonds in similar structures. One such alternative involves the use of organolithium reagents. Similar to Grignard reagents, organolithium compounds are potent nucleophiles and can react with silicon halides to form organosilanes. researchgate.net The reaction of an excess of an organolithium reagent with a hexacoordinated silicon complex can also lead to the formation of R4Si. researchgate.net

Another potential, though less direct, route could involve a Heck coupling reaction. For example, a novel covalent-linked pH-responsive porous polymer was successfully prepared using this compound and brominated distyrylpyridine as building blocks via a Heck coupling reaction. sioc-journal.cn This indicates that the vinyl groups on the pre-formed this compound are reactive in palladium-catalyzed cross-coupling reactions. Theoretically, a reverse approach could be envisioned where a tetra-functionalized silicon core with appropriate reactive groups is coupled with a vinyl-containing molecule, though this is not a standard method for the initial synthesis of the parent compound.

Precursor Development and Optimization in this compound Synthesis

The successful synthesis of this compound is highly dependent on the quality and reactivity of its precursors. The primary precursor is 4-vinylbenzyl halide, most commonly the chloride or bromide. The synthesis of this precursor itself is a critical step.

Optimization of the Grignard reagent formation is essential. The reaction of magnesium metal with 4-vinylbenzyl halide must be carefully controlled to prevent side reactions, such as Wurtz coupling, where two vinylbenzyl units react with each other. The choice of solvent is also important, with THF often being preferred over diethyl ether due to its higher boiling point and better solvating properties for the Grignard reagent. google.com

Furthermore, the purity of the silicon tetrachloride is vital to avoid the formation of partially substituted silanes and other impurities. Distillation of the final product is often necessary to achieve high purity. The optimization of recently introduced this compound-derived capillary monoliths for fast separation of small molecules was accomplished by changes in both the stoichiometry of the polymerization mixture and the polymerization temperature. nih.gov This highlights the importance of the purity and structural integrity of the this compound monomer for its applications. nih.gov

Catalytic Strategies in Organosilane Synthesis Relevant to Vinylbenzyl Architectures

Catalysis plays a significant role in modern organosilane synthesis, offering milder reaction conditions and improved selectivity. While the Grignard synthesis of this compound is typically uncatalyzed, various catalytic methods are relevant to the broader field of synthesizing organosilanes with similar functionalities.

Hydrosilylation is a prominent catalytic reaction for forming silicon-carbon bonds. This involves the addition of a Si-H bond across a double or triple bond, often catalyzed by transition metals like platinum (e.g., Karstedt's catalyst), rhodium, or nickel. organic-chemistry.orgthermofishersci.in For instance, a nickel-catalyzed hydroalkylation of vinylsilanes proceeds with anti-Markovnikov selectivity. organic-chemistry.org This type of reaction could be used to introduce vinylbenzyl groups to a silicon hydride precursor.

Cross-coupling reactions, such as the Hiyama coupling, which involves the palladium- or nickel-catalyzed reaction of organosilanes with organic halides, are also powerful tools in organosilicon chemistry. thermofishersci.in These reactions typically require activation of the organosilane with a fluoride (B91410) source or a base. thermofishersci.in While not a direct method for producing this compound, these catalytic strategies are crucial for the synthesis of more complex and functionalized vinylbenzyl-containing silane (B1218182) architectures.

Polymerization Mechanisms and Strategies Involving Tetrakis 4 Vinylbenzyl Silane

Free Radical Polymerization of Tetrakis(4-vinylbenzyl)silane Systems

Free radical polymerization is a common method employed for the polymerization of this compound, often to create monolithic materials for applications such as high-performance liquid chromatography. nih.govchromatographyonline.com This process involves the use of initiators that generate free radicals, which then propagate through the vinyl groups of the monomer.

Thermally Initiated Polymerization Kinetics and Network Formation

Thermally initiated free radical polymerization is a widely used technique for creating crosslinked networks from this compound. nih.govchromatographyonline.com In this method, the polymerization is triggered by heating the monomer in the presence of a thermal initiator, such as azobisisobutyronitrile (AIBN). The kinetics of this process, meaning the rate at which the polymerization occurs, and the subsequent formation of the polymer network are critical factors that determine the final properties of the material. cmu.edunumberanalytics.com

The polymerization of this compound in the presence of porogenic solvents like 1-dodecanol (B7769020) and toluene (B28343), when initiated thermally, leads to the formation of a monolithic polymer. chromatographyonline.com Research has shown that the conversion of the monomer to polymer can be driven to completion over a 24-hour period, resulting in the incorporation of approximately 75% of the double bonds into the polymer network. nih.gov The characteristics of the resulting monolith, such as its surface area, are highly dependent on the concentration of the crosslinker in the initial polymerization mixture and the temperature at which the polymerization is conducted. nih.govchromatographyonline.com For instance, the surface area of the monolithic polymer has been observed to range from 79 m²/g to 350 m²/g. nih.gov

It is important to note that achieving a complete polymerization of all crosslinker molecules does not always yield the best-performing materials for certain applications. In some cases, reducing the polymerization time to as little as 60 minutes, which results in incomplete monomer-to-polymer conversion, can produce monolithic columns with superior performance characteristics. nih.gov This highlights the intricate relationship between polymerization kinetics and the functional properties of the resulting network.

Influence of Initiator Systems and Polymerization Parameters on Material Architecture

The choice of initiator system and the control of polymerization parameters are crucial in dictating the final architecture of materials derived from this compound. nih.gov While thermal initiators like AIBN are common, the broader field of free radical polymerization offers a variety of initiator systems that can influence the polymerization process. ukm.my

The concentration of the monomer itself is a key parameter. For example, in the creation of monolithic columns, an optimal polymerization mixture was found to contain 17.5% this compound. nih.gov Higher concentrations of the monomer can lead to materials with increased flow resistance. chromatographyonline.com The polymerization temperature also plays a significant role; for instance, studies on other vinyl monomers have shown that varying the temperature can impact the efficiency of the resulting material. chromatographyonline.com

The selection of porogens, which are solvents used to create the porous structure in monolithic materials, is another critical parameter. The use of a binary porogenic solvent system, such as poly(ethylene glycol) and 1-decanol, has been shown to produce organic polymer monoliths with specific surface areas suitable for various separation applications. chromatographyonline.com The interplay between the monomer, initiator, and porogen system ultimately governs the pore size distribution and surface chemistry of the final polymer network. chromatographyonline.com

Controlled Radical Polymerization (CRP) Approaches Utilizing this compound

Controlled radical polymerization (CRP) techniques offer a sophisticated means of synthesizing polymers with well-defined architectures, including predetermined molecular weights and narrow molecular weight distributions. sigmaaldrich.comsigmaaldrich.com These methods are increasingly being applied to vinylbenzyl silane (B1218182) monomers to create advanced materials with tailored properties.

Atom Transfer Radical Polymerization (ATRP) of Vinylbenzyl Silane Monomers

Atom Transfer Radical Polymerization (ATRP) has emerged as a robust and versatile method for the controlled polymerization of a wide range of monomers, including styrene (B11656) derivatives. acs.orgresearchgate.net This technique relies on a reversible activation and deactivation process of dormant polymer chains, mediated by a transition metal complex, typically copper-based. researchgate.net

In the context of vinylbenzyl silanes, ATRP can be utilized to synthesize block copolymers. For example, research has demonstrated the copolymerization of (4-vinylphenyl)dimethylsilane (VPDS) with methyl methacrylate (B99206) (MMA) via ATRP. rsc.org This process allows for the creation of copolymers where the silyl (B83357) hydride bond remains intact, which can then be used for subsequent functionalization reactions like hydrosilation. rsc.org The ability to precisely control the polymerization enables the synthesis of materials where both the type and amount of functionalization can be predetermined by adjusting the monomer feed ratio. rsc.org

Furthermore, ATRP can be initiated from surfaces or multifunctional cores to create more complex architectures. For instance, a bifunctional initiator based on a double-decker silsesquioxane has been used to initiate the ATRP of styrene, leading to the formation of main chain-type block copolymers. mdpi.com This highlights the potential of combining ATRP with silane chemistry to design novel hybrid materials.

Other Controlled Polymerization Methods for Tailored Poly(this compound) Structures

Beyond ATRP, other controlled radical polymerization methods can be envisioned for tailoring the structure of polymers derived from this compound. These techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization and Nitroxide-Mediated Polymerization (NMP), also provide excellent control over the polymerization process. sigmaaldrich.comacs.org

RAFT polymerization, which utilizes a chain transfer agent to mediate the polymerization, is known for its tolerance to a wide variety of functional groups and reaction conditions. acs.org This method could potentially be employed to polymerize this compound, offering another route to well-defined polymer networks. The choice of the RAFT agent is crucial for controlling the polymerization of styrenic monomers. sigmaaldrich.com

NMP is another powerful CRP technique that uses a stable nitroxide radical to control the growing polymer chains. acs.org This method has been successfully applied to the polymerization of styrene and its derivatives, suggesting its applicability to vinylbenzyl silane monomers. cmu.edu Light-controlled radical polymerization methods, including photo-RAFT and photo-NMP, offer additional levels of temporal and spatial control over the polymerization process, which could be advantageous for creating patterned or functionalized surfaces with poly(this compound). acs.org

Anionic Polymerization Strategies for Vinylbenzyl Silane-Functionalized Polymers

Anionic polymerization is a living polymerization technique known for its ability to produce polymers with very narrow molecular weight distributions and well-defined architectures. researchgate.net This method is particularly well-suited for the polymerization of styrene and its derivatives.

The application of anionic polymerization to vinylbenzyl silane-functionalized monomers allows for the precise synthesis of various polymer structures. For instance, α-Benzyl-ω-vinylbenzyl polystyrene macromonomers have been prepared using living anionic polymerization of styrene, followed by termination with vinylbenzyl chloride. researchgate.netresearchgate.net These macromonomers can then be further polymerized anionically to create well-defined poly(macromonomer)s. researchgate.netresearchgate.net

Furthermore, initiator systems composed of benzylsilanes and metal alkoxides have been developed for the well-controlled living anionic polymerization of vinyl monomers. researchgate.netresearchgate.net These systems have demonstrated high initiation efficiency and strict control over the molecular weights of the resulting polymers. researchgate.net Anionic polymerization has also been used to synthesize block copolymers containing vinylbenzyl silane units. For example, poly(1)-block-poly(tert-butyl methacrylate) was successfully synthesized via sequential anionic block copolymerization. researchgate.net These strategies showcase the power of anionic polymerization in creating precisely defined polymers incorporating vinylbenzyl silane functionalities.

Role of this compound as a Multifunctional Crosslinking Monomer

This compound (TVBS) is a tetra-functional monomer distinguished by its central silicon atom and four radiating vinylbenzyl arms. This unique tetrahedral structure allows it to act as a highly effective crosslinking agent in polymerization reactions. The four vinyl groups on the molecule can participate in polymerization, leading to the formation of a rigid, three-dimensional polymer network. This multifunctional nature is pivotal in creating materials with enhanced thermal and mechanical stability, as well as controlled porosity. nih.govacs.orgchromatographyonline.comsci-hub.cat The use of a single, multifunctional monomer like TVBS can offer advantages in simplifying the optimization of polymerization conditions and potentially improving reproducibility compared to systems using separate monomer and crosslinker components. researchgate.net

The polymerization of this compound, often by itself as a single monomer, results in the formation of highly cross-linked, rigid polymeric networks. acs.orgsci-hub.cat These networks are typically synthesized via thermally induced free-radical polymerization. acs.orgchromatographyonline.com The process often employs porogenic solvents, such as 1-dodecanol and toluene, to control the porous structure of the resulting material. nih.govacs.orgchromatographyonline.com The final polymer monoliths exhibit a low tendency to swell, a direct consequence of their highly cross-linked and rigid architecture. acs.orgsci-hub.cat

The properties of these networks, particularly their porosity and surface area, are highly dependent on the polymerization conditions. Research has shown that the concentration of TVBS in the initial polymerization mixture is a critical factor. For instance, in a thermally polymerized system using 1-dodecanol and toluene as porogens, increasing the TVBS concentration from 15% to 20% led to a significant increase in the specific surface area of the resulting monolithic material from 79 m²/g to 350 m²/g. nih.govchromatographyonline.com This increase in monomer concentration, however, also resulted in decreased column permeability. chromatographyonline.com Further optimization studies identified that a polymerization mixture containing 17.5% TVBS could produce a monolithic column with low back pressure, suitable for chromatographic separations. nih.gov

The initiator concentration also plays a role in tuning the porosity of the resulting polymer network. acs.org By varying the amount of initiator, such as α,α'-azobisisobutyronitrile (AIBN), the porosity of the monolithic supports can be effectively tuned. acs.org The polymerization time is another crucial parameter; studies on similar crosslinking monomers show that shorter polymerization times can lead to materials with a higher surface area and a greater fraction of mesopores. nih.govresearchgate.netresearchgate.net For example, with the crosslinker 1,2-bis(p-vinylphenyl)ethane, a monolith polymerized for 60 minutes had a surface area of 102 m²/g, which decreased to 32 m²/g after 10 hours of polymerization. nih.gov While about 75% of the double bonds in TVBS were incorporated into the polymer after 24 hours of thermal polymerization, this demonstrates the formation of a dense and stable network structure. nih.gov

| TVBS Concentration in Polymerization Mixture (%) | Specific Surface Area (m²/g) | Resulting Column Permeability |

|---|---|---|

| 15 | 79 | Higher |

| 17.5 | Not specified | Optimized for low back pressure |

| 20 | 350 | Lower |

While this compound is effective as a homopolymer for creating cross-linked networks, it can also be co-polymerized with other monomers to tailor material properties. One documented example involves the co-polymerization of TVBS with brominated distyrylpyridine (Br-DSP) via a Heck coupling reaction. sioc-journal.cnsioc-journal.cn This specific reaction creates a novel covalent-linked, pH-responsive porous polymer. sioc-journal.cnsioc-journal.cn The resulting material (CPP) demonstrated a high Brunauer-Emmett-Teller (BET) specific surface area of 467 m²/g and a total pore volume of 0.41 cm³/g. sioc-journal.cn This co-polymer exhibited high thermal stability, with a decomposition temperature of 462 °C, and possessed pH-responsive luminescent properties due to the incorporated pyridine (B92270) groups. sioc-journal.cn

Another study mentions the use of TVBS in Heck reactions with octavinylsilsesquioxane (OVS) to form hybrid network polymers, indicating its versatility in creating complex polymer architectures. dntb.gov.ua Although detailed studies on the co-polymerization of TVBS with common vinyl monomers like styrenes or acrylates through free-radical polymerization are not extensively detailed in the provided search results, the principle of using organofunctional silanes in co-polymerizations is well-established. univ.kiev.ua For instance, other vinyl silanes, like vinyl triethoxysilane (B36694), are frequently co-polymerized with acrylic monomers such as methyl methacrylate to improve properties like thermal stability and hydrophobicity. univ.kiev.ua This suggests the potential for TVBS to be co-polymerized with a wide range of vinyl monomers to create materials with specifically engineered characteristics.

| Property | Value/Characteristic |

|---|---|

| Co-monomer | Brominated distyrylpyridine (Br-DSP) |

| Polymerization Method | Heck coupling reaction |

| Specific Surface Area (BET) | 467 m²/g |

| Total Pore Volume | 0.41 cm³/g |

| Decomposition Temperature (10% weight loss) | 462 °C |

| Special Properties | pH-responsive, luminescent |

Advanced Materials Research Incorporating Tetrakis 4 Vinylbenzyl Silane

Development of Polymeric Monoliths for Chromatographic Applications

Tetrakis(4-vinylbenzyl)silane (TVBS) has emerged as a significant crosslinking monomer in the fabrication of highly rigid polymeric monoliths for chromatographic applications. acs.org These monoliths, prepared through thermally induced free-radical polymerization, exhibit a highly cross-linked structure, which imparts a low propensity for swelling. acs.orgsci-hub.cat This characteristic is crucial for creating stable stationary phases for high-performance liquid chromatography (HPLC) and capillary electrochromatography (CEC). sci-hub.cat The polymerization is typically carried out within fused-silica capillaries using porogenic solvents like 1-dodecanol (B7769020) and toluene (B28343). acs.orgchromatographyonline.comchromatographyonline.com The resulting materials have proven effective for separating a wide range of analytes, from small organic molecules to large biomolecules like peptides and proteins. sci-hub.catnih.gov

The performance of TVBS-derived monoliths in chromatography is critically dependent on their microstructure, particularly their porosity. Researchers have focused on optimizing these properties by systematically adjusting the polymerization conditions. Key parameters that are manipulated include the monomer concentration in the polymerization mixture and the polymerization temperature. chromatographyonline.comnih.gov

Changes in these parameters directly influence the monolith's morphology, pore size distribution, and specific surface area. For instance, increasing the monomer concentration of TVBS from 15% to 20% in the polymerization mixture, which also contained 1-dodecanol and toluene, led to a significant increase in the surface area from 79 m²/g to 350 m²/g. chromatographyonline.comchromatographyonline.com However, this increase in monomer content also resulted in decreased column permeability. chromatographyonline.comchromatographyonline.com Further optimization involves adjusting the polymerization temperature, with studies exploring ranges between 60 and 65°C to fine-tune the structure for specific applications, such as the fast separation of small molecules. nih.gov The characterization of these structural changes is typically performed using techniques like scanning electron microscopy (SEM), inverse size exclusion chromatography (ISEC), and nitrogen sorption (BET) analysis. acs.orgnih.gov

Table 1: Optimization of this compound Monolith Properties

| Parameter Varied | Range/Value | Observed Effect on Monolith Properties | Analytical Techniques Used | Reference(s) |

| Monomer Content | 15.0 wt.% | Surface Area: 79 m²/g | Nitrogen Sorption | chromatographyonline.comchromatographyonline.com |

| 17.5 wt.% | Optimal for a balance of properties; low back pressure (1.1 MPa for water at 2 µL/min) | Flow Rate/Pressure Measurement | nih.gov | |

| 20.0 wt.% | Surface Area: 350 m²/g; decreased column permeability | Nitrogen Sorption | chromatographyonline.comchromatographyonline.com | |

| Polymerization Temp. | 60°C - 65°C | Simultaneous changes with monomer content to optimize for fast separation of small molecules | SEM, ISEC, BET | nih.gov |

The development of TVBS-derived monolithic stationary phases represents a notable advancement in separation science. researchgate.netazom.com These monoliths bridge the gap between traditional silica-based and polymer-based columns, offering pH stability and biocompatibility suitable for separating biomolecules. sci-hub.cat The highly cross-linked and rigid nature of the TVBS polymer allows for the creation of columns that can handle high flow rates at relatively low back pressures, enabling rapid separations. nih.gov

Researchers have successfully used these monoliths for the reversed-phase separation of diverse classes of low molecular weight analytes, including alkylbenzenes, aryl amines, carboxylic acids, phenols, and carbonyl compounds. nih.gov For example, optimized monolith structures have achieved the separation of six alkylbenzenes in under two minutes. nih.gov The efficiency for isocratic separation of alkylbenzenes has been reported to be slightly higher than 20,000 plates/m. chromatographyonline.com Beyond small molecules, these stationary phases have also been applied to the gradient elution separations of peptides and proteins, demonstrating their versatility. nih.gov The unique tetra-functional structure of TVBS ensures a high degree of cross-linking, with studies indicating that approximately 75% of the vinyl double bonds are incorporated into the final polymer, leaving some residual vinyl groups that could be used for further modification. nih.gov

Optimization of Monolith Microstructure and Porosity

Integration into Porous Organic Frameworks and Coordination Polymers

While direct polymerization of TVBS is common for monoliths, its derivatives are instrumental in the bottom-up synthesis of highly ordered porous materials like Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs). ossila.comwiley.com These crystalline materials are constructed from molecular building blocks, with the geometry and connectivity of the linkers dictating the final topology of the framework. wiley.com Tetrahedral silane-based linkers, derived from a central silicon atom, are of particular interest for building 3D frameworks due to their high symmetry. rsc.orgresearchgate.net

The synthesis of COFs and MOFs often involves derivatives of TVBS where the vinyl groups are replaced with functionalities more suitable for condensation or coordination reactions. For example, Tetrakis(4-formylphenyl)silane (TFPSi), an aldehyde derivative, serves as a tectonic bridging ligand for constructing COFs. ossila.com Similarly, tetrakis(4-tetrazolylphenyl)silane has been used as a rigid tetrahedral connector to build microporous MOFs with metal nodes such as copper(II), manganese(II), and cadmium(II). rsc.orgrsc.org

In another approach, TVBS itself can be used as a building block in palladium-catalyzed cross-coupling reactions. A novel covalent-linked pH-responsive porous polymer (CPP) was synthesized via the Heck coupling reaction between TVBS and brominated distyrylpyridine. sioc-journal.cnsioc-journal.cnresearchgate.net Ferrocene-containing porous organic polymers have also been prepared through the Heck reaction of 1,1'-divinylferrocene with tetrahedral silicon-based monomers like tetrakis(4-bromophenyl)silane (B1601375). nih.gov These methods demonstrate the versatility of the tetraphenylsilane (B94826) core in creating diverse, functional porous networks. ossila.com

A key advantage of using TVBS derivatives in framework materials is the ability to engineer pore structure and introduce specific functionalities. The tetrahedral geometry of the silane (B1218182) core helps in the formation of 3D porous networks. ossila.comresearchgate.net The choice of functional group on the phenyl arms of the silane linker directly impacts the properties of the resulting framework.

For instance, the CPP material synthesized from TVBS exhibited good porosity with a Brunauer-Emmett-Teller (BET) specific surface area of 467 m²·g⁻¹ and a total pore volume of 0.41 cm³·g⁻¹. sioc-journal.cn This material also showed a CO₂ uptake of 2.96 wt% at 273 K. sioc-journal.cn The incorporation of pyridine (B92270) groups via the Heck reaction endowed the material with pH-responsive luminescence. sioc-journal.cnresearchgate.net Frameworks built from Tetrakis(4-formylphenyl)silane, such as the COF named MALP-2, have demonstrated high CO₂ adsorption (18.6 wt% at 273 K) and excellent iodine vapor adsorption capacity (218.5 wt%). ossila.com The formal substitution of a central carbon atom with a silicon atom in a tetrahedral linker used in a copper-based MOF was shown to influence the orientation of the metal nodes, leading to an increased unit-cell volume and solvent-accessible void space. rsc.org

Table 2: Properties of Porous Frameworks Derived from this compound and its Derivatives

| Framework Type | Precursors | Synthesis Method | BET Surface Area | Pore Volume | Key Functional Property | Reference(s) |

| pH-Responsive Porous Polymer (CPP) | This compound, Brominated distyrylpyridine | Heck Coupling Reaction | 467 m²/g | 0.41 cm³/g | pH-responsive luminescence | sioc-journal.cn |

| Ferrocene-Containing POP (FPOP-1) | 1,1′-divinylferrocene, Tetrakis(4-bromophenyl)silane | Heck Coupling Reaction | 499 m²/g | 0.43 cm³/g | High thermal stability | nih.gov |

| Covalent Organic Framework (MALP-2) | Tetrakis(4-formylphenyl)silane derivative | Bottom-up approach | Not specified | Not specified | High CO₂ and iodine adsorption | ossila.com |

| Metal-Organic Framework | Tetrakis(4-tetrazolylphenyl)silane, Copper(II) | Coordination reaction | Not specified | Not specified | Increased unit-cell volume | rsc.org |

Synthesis of Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs) Utilizing this compound Derivatives

Functional Polymers and Hybrid Nanomaterials Based on this compound

The unique tetra-functional structure of this compound makes it a valuable precursor for a range of functional polymers and hybrid nanomaterials. mdpi.comresearchgate.net These materials leverage the rigid silicon-centered core to create well-defined three-dimensional networks or to act as a robust anchor point for other functional components.

The covalent-linked pH-responsive porous polymer (CPP) synthesized from TVBS is a prime example of a functional polymer. sioc-journal.cn By introducing distyrylpyridine groups, the resulting polymer not only possesses a porous structure but also exhibits solid-state luminescence and a pH-responsive fluorescence, making it a candidate for use as a fluorescent probe in rapid test systems. sioc-journal.cnresearchgate.net Similarly, ferrocene-containing porous organic polymers derived from related tetrahedral silanes show high thermal stability and defined porosity. nih.gov

The concept extends to hybrid nanomaterials, where an organic polymer matrix is combined with inorganic components. researchgate.net TVBS can be used to create organic-silica hybrid monoliths, which combine the advantages of both material types, such as mechanical strength and pH stability. The TVBS-derived polymer forms the organic scaffold, providing a highly cross-linked and stable structure. This approach aligns with the broader field of developing hybrid materials where structurally well-defined inorganic or organometallic building blocks are covalently incorporated into a polymer matrix to achieve specific functionalities. researchgate.net

Design and Synthesis of Luminescent Polymeric Systems

The unique molecular architecture of this compound makes it an excellent candidate for the synthesis of luminescent polymeric systems. The central silicon atom acts as a core from which four vinylbenzyl arms extend, allowing for the creation of well-defined, three-dimensional polymer networks.

One notable application is in the creation of porous polymers with luminescent properties. For instance, a novel covalent-linked porous polymer (CPP) was synthesized using this compound and brominated distyrylpyridine as building blocks through a Heck coupling reaction. sioc-journal.cn This material exhibits solid-state luminescence with a maximum emission at approximately 526 nm, a property attributed to the conjugated distyrylpyridine groups integrated into the polymer structure. sioc-journal.cn The tetrahedral nature of the silane core contributes to the formation of a porous structure with a high surface area, which is crucial for its application as a luminescent sensor. sioc-journal.cn

Furthermore, the connection of multiple oligo(phenylenevinylene)s, which are known for their fluorescent properties, to a central silicon atom via Wittig-Horner reactions has been explored. researchgate.net This approach results in tetrahedral molecules that emit an intense fluorescence in the blue-green region of the spectrum. researchgate.net The resulting polymers can form transparent films, making them suitable for electro-optical applications. researchgate.net The use of this compound and its derivatives allows for the precise arrangement of chromophores in a three-dimensional space, which can enhance their luminescent properties and processability. researchgate.net

Research has also demonstrated the synthesis of homologous luminescent conjugated polymers using acyclic diene metathesis (ADMET). rsc.org These polymers incorporate aromatic segments like thiophene (B33073) and substituted phenylene, sometimes separated by silicon-containing linkers. rsc.org The presence of the silicon linkage influences the electro-optical properties, with Si-containing systems often emitting at blue wavelengths. rsc.org

| Polymer System | Synthesis Method | Luminescent Properties | Potential Applications |

| Covalent Porous Polymer (CPP) | Heck Coupling Reaction | Max Emission: ~526 nm (solid-state) | Fluorescent probes, Sensors sioc-journal.cn |

| Oligo(phenylenevinylene)-silanes | Wittig-Horner Reaction | Intense blue-green fluorescence | Electro-optical devices researchgate.net |

| Conjugated Polymers with Si-linkers | ADMET | Blue light emission | Energy transfer host materials rsc.org |

Fabrication of pH-Responsive Polymeric Materials

The versatility of this compound extends to the fabrication of "smart" materials that can respond to changes in their environment, such as pH. These materials are of great interest for applications in drug delivery, sensors, and actuators.

A prime example is the previously mentioned covalent-linked porous polymer (CPP) synthesized from this compound and brominated distyrylpyridine. sioc-journal.cnsioc-journal.cn This material demonstrates excellent pH-responsive properties due to the presence of pyridine groups in its structure. sioc-journal.cn The nitrogen atoms in the pyridine rings can be protonated in acidic conditions. sioc-journal.cn This protonation leads to a change in the electronic structure of the polymer, which in turn affects its luminescent properties. A linear relationship has been observed between the maximum luminescent emission wavelengths of the polymer in buffer solutions and the corresponding pH values in the range of 1.00 to 4.50. sioc-journal.cn This makes the material a promising candidate for use as a fluorescent probe for the rapid and accurate testing of acidic solutions. sioc-journal.cn

The general principle of creating pH-responsive polymers involves incorporating acidic or basic functional groups into the polymer matrix. researchgate.netmdpi.com For instance, polymers containing carboxylic acid groups, like poly(acrylic acid) (PAAc) and poly(methacrylic acid) (PMAAc), are responsive to changes in pH. mdpi.com Similarly, polymers with basic groups, such as those containing pyridine or amino groups, also exhibit pH-sensitivity. mdpi.com The incorporation of this compound provides a robust, cross-linked network that can host these pH-sensitive functionalities, enhancing the stability and performance of the resulting material.

| Material | pH-Responsive Moiety | Mechanism | Observed Response |

| Covalent Porous Polymer (CPP) | Pyridine Groups | Protonation of nitrogen atoms in acidic conditions. sioc-journal.cn | Linear shift in luminescent emission wavelength with pH change (pH 1.00-4.50). sioc-journal.cn |

Exploration of Hybrid Organic-Inorganic Nanocomposites

Hybrid organic-inorganic nanocomposites are materials that combine the properties of both organic polymers and inorganic materials at the nanoscale. rsc.org This combination can lead to materials with enhanced mechanical, thermal, and optical properties. This compound serves as an excellent building block for these materials due to its hybrid nature, possessing both organic (vinylbenzyl) and inorganic (silane) components.

The synthesis of these nanocomposites can be achieved through various methods, including the copolymerization of functional organosilanes with other monomers and the encapsulation of organic components within an inorganic matrix derived from sol-gel processes. rsc.org The vinyl groups of this compound can participate in polymerization reactions to form the organic polymer network, while the central silicon atom can be integrated into an inorganic silica (B1680970) network. This dual functionality allows for the creation of highly cross-linked and stable hybrid materials.

For example, the thermal polymerization of this compound in the presence of porogenic solvents like 1-dodecanol and toluene results in a monolithic material. chromatographyonline.comnih.gov The surface area and porosity of these materials can be tuned by adjusting the concentration of the monomer in the polymerization mixture. chromatographyonline.comnih.gov These monolithic columns have been successfully used for the separation of small molecules in high-performance liquid chromatography (HPLC). nih.gov

The development of organic-inorganic hybrid materials often utilizes silane coupling agents to improve the dispersion of inorganic nanoparticles within a polymer matrix and to create a three-dimensional network structure. nih.gov The structure of this compound is inherently suited for this purpose, providing a covalent link between the organic and inorganic phases and contributing to the formation of a robust 3D network. nih.gov

| Hybrid Material System | Synthesis Approach | Key Features | Application Area |

| Monolithic Polymer | Thermal Polymerization | Tunable surface area and porosity. chromatographyonline.comnih.gov | High-Performance Liquid Chromatography (HPLC). nih.gov |

| General Hybrid Nanocomposites | Copolymerization, Sol-Gel | Enhanced mechanical and thermal properties, 3D network structure. rsc.orgnih.gov | Membranes, coatings, sensors. rsc.org |

Derivatization and Functionalization Strategies for Tetrakis 4 Vinylbenzyl Silane

Chemical Modification of the Vinylbenzyl Moieties

The vinyl groups of tetrakis(4-vinylbenzyl)silane are primary sites for chemical modification, enabling its use as a versatile crosslinking agent and monomer. researchgate.net These reactive sites allow for participation in various polymerization reactions.

One of the key applications of modifying the vinylbenzyl moieties is in the creation of monolithic stationary phases for chromatography. researchgate.net For instance, this compound has been used as a crosslinking monomer to create monoliths with a high degree of crosslinking. researchgate.net These materials are noted for their use in separating both small molecules and large biopolymers. researchgate.net

The reactivity of the vinyl groups also allows for their incorporation into various polymer backbones through surface-initiated controlled radical polymerization (SI-CRP) techniques. acs.org This includes methods like atom transfer radical polymerization (ATRP) and reversible addition-fragmentation chain transfer (RAFT) polymerization. acs.org For example, vinylbenzyl groups can be polymerized from surfaces functionalized with appropriate initiators, leading to the formation of polymer brushes with controlled architecture. acs.org

Silicon Center Derivatization and Its Impact on Compound Reactivity

While modifications of the vinylbenzyl groups are common, derivatization at the central silicon atom offers another avenue to alter the compound's reactivity and properties. The silicon center's ability to be part of various reactions is fundamental to organosilicon chemistry. nottingham.ac.uk

Hydrosilylation, a common reaction for silicon hydrides, involves the addition of a Si-H bond across an unsaturated bond. ethernet.edu.et While this compound itself does not possess a Si-H bond for direct hydrosilylation, derivatives of tetraphenylsilane (B94826), a structurally related compound, have been synthesized to include reactive groups. researchgate.net These strategies often involve the synthesis of precursors like tetrakis(4-bromophenyl)silane (B1601375), which can then be further functionalized. researchgate.net

The reactivity of the silicon center is also crucial in the synthesis of related organosilane monomers. For example, a tetra-coordinate silicate (B1173343) monomer with a vinylbenzyl group has been synthesized from a highly reactive penta-coordinate potassium glycolato silicate. researchgate.net This demonstrates the versatility of the silicon center in forming various coordination complexes, which can then be transformed into functional monomers. researchgate.net

Intramolecular Photocycloaddition Reactions and Macrocyclic Compound Formation

A significant and well-documented reaction pathway for this compound involves intramolecular [2π+2π] photocycloaddition. rsc.orgrsc.orgresearchgate.net Upon irradiation, the vinyl groups of the styrene (B11656) chromophores within the same molecule can react with each other to form cyclobutane (B1203170) rings. rsc.orgresearchgate.netacs.org

This intramolecular cycloaddition leads to the formation of novel macrocyclic and spiro compounds. Specifically, the irradiation of this compound can yield [2.3]silacyclophanes and sila-spiro compounds. rsc.orgrsc.orgresearchgate.net The efficiency of this process is influenced by the high local concentration of the styrene moieties, which are held in proximity by the central silicon atom. researchgate.net

The formation of these macrocyclic structures is a key example of how the tetrahedral geometry of the central silicon atom directs the spatial arrangement of the reactive vinylbenzyl arms, facilitating intramolecular reactions. researchgate.net This strategy provides a synthetic route to complex, three-dimensional molecules from a readily available precursor. rsc.orgrsc.org The study of such macrocycles is a growing field, with applications in areas like drug discovery and materials science. nih.govmdpi.com

Advanced Characterization Techniques in Tetrakis 4 Vinylbenzyl Silane Research

Spectroscopic Analysis of Tetrakis(4-vinylbenzyl)silane and its Polymeric Derivatives

Spectroscopic techniques are indispensable for elucidating the molecular structure of this compound and tracking its transformation during polymerization and subsequent functionalization.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, ²⁹Si MAS NMR) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural confirmation of this compound and its polymers. By analyzing different nuclei (¹H, ¹³C, and ²⁹Si), researchers can piece together a complete picture of the molecular architecture.

¹H NMR provides information on the proton environment. For the monomer, distinct signals corresponding to the vinyl group protons (typically in the 5-7 ppm range), the aromatic protons of the benzyl (B1604629) group (around 7-7.5 ppm), and the methylene (B1212753) protons (CH₂) connecting the silicon atom to the benzyl ring are observed.

¹³C NMR complements the proton data by providing a spectrum of the carbon skeleton. Key signals include those for the vinyl carbons, the aromatic carbons, and the benzylic methylene carbon. Upon polymerization, the signals corresponding to the vinyl group's sp² carbons diminish and are replaced by signals characteristic of the sp³ carbons of the new polymer backbone.

²⁹Si NMR , particularly solid-state Magic Angle Spinning (MAS) NMR, is crucial for analyzing the silicon core, both in the monomer and the crosslinked polymer. sioc-journal.cn It provides direct insight into the silicon atom's chemical environment and connectivity. For instance, in porous polymers derived from this compound, solid-state ²⁹Si MAS NMR is used to characterize the structure of the resulting material. sioc-journal.cn The chemical shift of the central silicon atom confirms its bonding state. Studies on related organosilicon compounds demonstrate the power of ²⁹Si NMR in identifying various intermediates and final products in complex reaction mixtures. researchgate.net

Table 1: Illustrative NMR Data for this compound and its Polymer

| Nucleus | Group | Monomer Chemical Shift (δ, ppm) (Predicted) | Polymer Chemical Shift (δ, ppm) (Predicted Change) |

|---|---|---|---|

| ¹H | Vinyl (CH=CH₂) | 5.2-6.8 | Signals disappear/broaden significantly, incorporated into polymer backbone signals (1.0-2.5 ppm) |

| Aromatic (Ar-H) | 7.0-7.5 | Broadened signals in the same region | |

| Methylene (Si-CH₂) | ~2.2 | Broadened signal | |

| ¹³C | Vinyl (CH=CH₂) | 113-137 | Signals disappear, replaced by aliphatic backbone signals (~40-45 ppm) |

| Aromatic (Ar-C) | 125-140 | Broadened signals in the same region | |

| Methylene (Si-CH₂) | ~20 | Broadened signal |

| ²⁹Si | Silane (B1218182) Core (Si) | Specific singlet | Signal may broaden or shift slightly depending on the polymer matrix |

Note: Actual chemical shifts can vary based on solvent and experimental conditions. This table provides predicted values for illustrative purposes.

Fourier Transform Infrared (FTIR) Spectroscopy in Monitoring Reactions and Functionalization

Fourier Transform Infrared (FTIR) spectroscopy is a powerful and accessible method for monitoring the polymerization of this compound. The analysis focuses on the vibrational frequencies of specific functional groups within the molecule.

The monomer's FTIR spectrum is characterized by several key absorption bands:

Vinyl Group: A characteristic C=C stretching vibration typically appears around 1630 cm⁻¹. The presence and intensity of this peak are critical for monitoring the progress of polymerization.

Aromatic Ring: C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations within the ring at approximately 1600 cm⁻¹ and 1500 cm⁻¹.

Si-C Bond: Vibrations associated with the silicon-carbon bond.

During polymerization, the most significant change observed in the FTIR spectrum is the diminishing intensity or complete disappearance of the vinyl C=C stretching peak at ~1630 cm⁻¹. researchgate.net This provides direct evidence that the vinyl groups have reacted to form the polymer backbone. researchgate.netresearchgate.netcetjournal.it This technique is routinely used to confirm the success of polymerization reactions involving vinyl monomers. researchgate.net

Table 2: Key FTIR Peaks for Monitoring this compound Polymerization

| Wavenumber (cm⁻¹) | Vibrational Mode | Monomer | Polymer |

|---|---|---|---|

| ~3050 | Aromatic C-H Stretch | Present | Present |

| ~2920 | Aliphatic C-H Stretch | Present (Methylene) | Present & more intense (Backbone + Methylene) |

| ~1630 | Vinyl C=C Stretch | Present (Strong) | Absent or very weak |

| ~1600, 1510 | Aromatic C=C Stretch | Present | Present |

| ~990, 910 | Vinyl C-H Bending | Present | Absent or very weak |

UV-Vis Spectroscopy for Optical Properties and Luminescence Studies

UV-Vis spectroscopy is employed to investigate the electronic transitions within this compound and its polymeric derivatives. The monomer absorbs UV light due to π-π* transitions within the vinyl-substituted benzene (B151609) rings.

When incorporated into conjugated polymers, for example through Heck coupling reactions, the resulting materials can exhibit interesting optical properties, including luminescence. sioc-journal.cn The extended π-conjugation in such polymers often leads to a red-shift (a shift to longer wavelengths) in the absorption maximum compared to the monomer. mdpi.com The study of related tetrahedral silanes with oligo(phenylenevinylene) arms shows that these molecules can emit intense fluorescence in the blue-green region, making them interesting for electro-optical applications. researchgate.net For porous polymers derived from this compound, solid-state luminescence studies can reveal maximum emission wavelengths, which may even be sensitive to environmental factors like pH. sioc-journal.cn

Morphological and Structural Analysis of Derived Materials

When this compound is used as a crosslinker to create porous materials, such as monolithic columns for chromatography, their performance is critically dependent on their physical structure. Electron microscopy and X-ray scattering techniques are vital for characterizing this morphology.

Scanning Electron Microscopy (SEM) and High-Resolution Transmission Electron Microscopy (HRTEM) for Microstructure Investigation

Scanning Electron Microscopy (SEM) is widely used to visualize the surface morphology of polymeric materials derived from this compound. wiley.com In the context of monolithic polymers, SEM micrographs reveal the three-dimensional, interconnected network structure. researchgate.net This structure is often composed of an agglomeration of small, spherical polymer globules that are fused together, creating a continuous, porous skeleton. The spaces between these globules form large "flow-through" pores (macropores) that allow for the efficient passage of liquids.

High-Resolution Transmission Electron Microscopy (HRTEM) can provide even more detailed structural information at the nanoscale. sioc-journal.cn For porous polymers, HRTEM can help to visualize the nanoporous texture within the solid skeleton of the material. sioc-journal.cn

X-ray Diffraction (XRD) and Small Angle X-ray Scattering (SAXS) for Crystalline and Amorphous Structures

Powder X-ray Diffraction (PXRD) is used to determine the degree of crystallinity in the derived materials. Polymers created from the thermal or radical polymerization of this compound are typically amorphous. sioc-journal.cn This is indicated by the presence of broad, diffuse halos in their XRD patterns, rather than the sharp peaks characteristic of crystalline materials.

Small Angle X-ray Scattering (SAXS) is a powerful technique for characterizing nanoscale structural features, such as the size, shape, and distribution of pores and polymer domains. researchgate.net In studies of porous materials, SAXS can provide quantitative data on:

Pore Size Distribution: Determining the average size and range of micropores (<2 nm) and mesopores (2-50 nm).

Fractal Analysis: The scattering data can be analyzed to determine the fractal dimension of the polymer surface, which describes its roughness and irregularity. researchgate.net

Domain Spacing: In block copolymer systems, SAXS is used to measure the characteristic length scale of microphase separation. wiley.com

In one study, a porous polymer created using this compound was found to be amorphous by PXRD, while nitrogen adsorption-desorption measurements confirmed its porous nature with a high surface area. sioc-journal.cn

Table 3: Summary of Morphological and Structural Analysis Findings

| Technique | Information Obtained | Typical Findings for Poly(this compound) Materials |

|---|---|---|

| SEM | Surface morphology, macropore structure | Interconnected network of spherical polymer globules. |

| HRTEM | Nanoscale structure, internal porosity | Confirms nanoporous texture within the polymer skeleton. sioc-journal.cn |

| XRD | Crystallinity | Generally amorphous, showing broad diffraction halos. sioc-journal.cn |

| SAXS | Pore size, domain spacing, surface roughness | Provides quantitative data on pore size distribution and fractal dimensions of the surface. researchgate.net |

Porosity and Surface Area Characterization of Porous Materials

The performance of porous polymers derived from this compound in applications such as chromatography and catalysis is intrinsically linked to their physical architecture. Characterizing the pore structure, including the size, volume, and distribution of pores, as well as the total surface area, is critical for understanding and optimizing these materials. Advanced techniques such as inverse size exclusion chromatography and gas sorption analysis are employed to elucidate these properties.

Inverse Size Exclusion Chromatography (ISEC) for Pore Structure Analysis

Inverse size-exclusion chromatography (ISEC) is a powerful and non-destructive method used to determine the pore size distribution (PSD) of porous materials directly in a liquid environment, which is particularly relevant for materials intended for use in liquid chromatography. natureblink.com Unlike traditional size exclusion chromatography where the column is used to separate molecules of unknown size, in ISEC, the column is packed with the porous material under investigation (e.g., a monolith polymerized from this compound), and a series of well-characterized probe molecules (standards) of known hydrodynamic radii are passed through it. natureblink.com

The retention of these probe molecules is related to the extent to which they can access the pore volume of the stationary phase. natureblink.com Larger molecules that are excluded from some or all of the pores elute earlier, while smaller molecules that can penetrate a larger fraction of the pore volume elute later. By analyzing the elution volumes of a series of standards, a cumulative pore size distribution can be calculated. natureblink.com

In research on monolithic capillary columns derived from this compound (TVBS), ISEC has been instrumental in studying the morphology and porosity. nih.gov It has been used to optimize the monolith structure for the fast separation of small molecules by providing insights into how changes in polymerization conditions, such as monomer concentration and temperature, affect the resulting pore structure. nih.govresearchgate.net This technique provides data on the porous properties that directly influence chromatographic performance. nih.gov

Nitrogen Sorption (BET) and Nonlocal Density Functional Theory (NL-DFT) for Pore-Size Distribution and Surface Area

Gas sorption is a fundamental technique for characterizing the surface area and porosity of solid materials. The Brunauer-Emmett-Teller (BET) method, which relies on the physical adsorption of a gas (commonly nitrogen at 77 K) onto the material's surface, is the standard for determining specific surface area. utsouthwestern.edumdpi.com The technique involves measuring the amount of gas adsorbed at various relative pressures. The BET equation is then applied to these data to calculate the amount of gas required to form a monolayer on the surface, from which the total surface area is derived. utsouthwestern.edu

For a more detailed analysis of the pore size distribution, especially in the micropore (<2 nm) and mesopore (2-50 nm) ranges, the data from nitrogen sorption isotherms are often analyzed using density functional theory (DFT) models. utsouthwestern.edunih.gov Nonlocal Density Functional Theory (NL-DFT) is a particularly advanced model that provides a more accurate description of the fluid structure and its interactions within pores of defined shapes (e.g., cylindrical or slit-shaped), yielding a reliable pore size distribution. nih.govnih.gov

Porous polymers synthesized using this compound as a monomer or crosslinker have been extensively characterized using these methods. For example, a covalent-linked pH-responsive porous polymer prepared using TVBS exhibited a BET specific surface area of 467 m²·g⁻¹ and a total pore volume of 0.41 cm³·g⁻¹, with the pore-size distribution being characterized by NL-DFT. chromatographyonline.com In other studies, monolithic materials created by the thermal polymerization of TVBS showed surface areas that varied with monomer concentration, from 79 m²/g at 15% concentration to 350 m²/g at 20% concentration. semanticscholar.org These analyses are crucial for correlating the synthetic parameters with the final porous properties of the material. nih.gov

Table 1: Porosity and Surface Area Data for this compound-Based Materials This table is interactive. You can sort and filter the data by clicking on the column headers.

| Material Type | Monomer Concentration (%) | BET Surface Area (m²/g) | Total Pore Volume (cm³/g) | Analysis Method | Reference(s) |

|---|---|---|---|---|---|

| Covalent Porous Polymer | Not specified | 467 | 0.41 | N₂ Sorption (BET/NL-DFT) | chromatographyonline.com |

| Monolithic Polymer | 15 | 79 | Not reported | N₂ Sorption (BET) | semanticscholar.org |

Chromatographic and Electrophoretic Characterization of Polymeric Systems

The utility of polymers derived from this compound is often demonstrated through their application as stationary phases in separation sciences. Their rigid, cross-linked, and porous nature makes them excellent candidates for high-performance liquid chromatography (HPLC) and capillary electrochromatography (CEC).

In HPLC, monoliths prepared from TVBS have been successfully used for the separation of a wide range of low-molecular-weight analytes. nih.gov These monolithic columns, formed by in-situ polymerization within a capillary, provide a continuous porous rod, eliminating the interstitial voids found in packed-particle columns. This structure allows for high flow rates at relatively low back pressures. chromatographyonline.com TVBS-based monoliths have demonstrated effective gradient elution separations of small molecules, including carboxylic acids, phenols, and amines. semanticscholar.org Furthermore, they have achieved high efficiency in the isocratic separation of compounds like alkylbenzenes, with column efficiencies reported to be over 20,000 plates/m. semanticscholar.org The performance of these columns is directly tied to their porous structure, which can be tuned by altering polymerization conditions. nih.govchromatographyonline.com

While the direct electrophoretic characterization of the soluble poly(this compound) polymer is not widely reported, the monomer is a key component in creating stationary phases for capillary electrochromatography (CEC). CEC is a hybrid technique that combines the high separation efficiency of capillary electrophoresis with the selectivity of HPLC. natureblink.com In this context, TVBS is used as a crosslinking monomer to form robust, porous organic-silica hybrid monoliths inside a capillary. These monoliths serve as the stationary phase, and the separation of analytes is driven by both chromatographic partitioning and electrophoretic migration under an applied electric field. The resulting stationary phases have been applied to the separation of diverse analytes, from small organic molecules to larger biomolecules like peptides and proteins. chromatographyonline.com The incorporation of TVBS contributes to the mechanical stability and specific surface properties of the monolith, which are essential for reproducible and efficient CEC separations. researchgate.net

Theoretical and Computational Studies of Tetrakis 4 Vinylbenzyl Silane Systems

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of molecules, providing valuable information about their reactivity. While specific DFT studies on Tetrakis(4-vinylbenzyl)silane are not widely available in public literature, research on analogous compounds containing vinyl, silane (B1218182), and benzyl (B1604629) functionalities offers significant insights into its expected behavior.

Key parameters that can be derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is an indicator of the chemical reactivity and stability of a molecule. A smaller gap generally suggests higher reactivity. In the context of vinylbenzyl compounds, DFT calculations have been used to assess the stability of related cations, where a higher LUMO energy was correlated with greater stability against nucleophilic attack. rsc.org

The reactivity of the vinyl groups is crucial for polymerization. DFT can model the reaction energetics, such as activation energies and reaction enthalpies, for processes like radical-initiated polymerization. For example, quantum-chemical calculations on the hydrosilylation of divinylbenzene (B73037) with triethoxysilane (B36694) have determined the activation energies for addition at different positions. lp.edu.ua These calculations reveal that the reaction is exothermic and provide insights into the most energetically favorable reaction pathways. lp.edu.ua

Below is a table of representative data from DFT calculations on reactions involving functional groups similar to those in TVBS.

| Reaction Type | Model System | Calculated Parameter | Value (kJ/mol) | Reference |

|---|---|---|---|---|

| Hydrosilylation (anti-Markovnikov, para) | Triethoxysilane + p-Divinylbenzene | Activation Energy (ΔE#) | 175.15 | lp.edu.ua |

| Hydrosilylation (anti-Markovnikov, para) | Triethoxysilane + p-Divinylbenzene | Heat of Reaction (ΔE) | -143.35 | lp.edu.ua |

| Hydrosilylation (Markovnikov, para) | Triethoxysilane + p-Divinylbenzene | Activation Energy (ΔE#) | 163.42 | lp.edu.ua |

| Hydrosilylation (Markovnikov, para) | Triethoxysilane + p-Divinylbenzene | Heat of Reaction (ΔE) | -131.77 | lp.edu.ua |

| Friedel-Crafts Alkylation (ortho) | Vinyltrimethoxysilane + Styrene (B11656) | Activation Energy (ΔE) | 315.61 | lp.edu.ua |

| Friedel-Crafts Alkylation (para) | Vinyltrimethoxysilane + Styrene | Activation Energy (ΔE) | 338.90 | lp.edu.ua |

Note: The data presented is for analogous systems and serves to illustrate the types of insights gained from quantum chemical calculations.

Molecular Dynamics Simulations for Polymerization Processes and Network Behavior

Molecular dynamics (MD) simulations are a powerful computational method for studying the physical movements of atoms and molecules over time. For this compound, MD simulations can provide invaluable insights into the polymerization process and the structure and properties of the resulting polymer network.

The polymerization of TVBS, with its four reactive vinyl groups, can lead to the formation of a highly crosslinked, three-dimensional polymer network. MD simulations can model this complex process from the initial stages of monomer interaction through to the formation of a fully cured thermoset material. By simulating the movement and reactions of individual monomers, researchers can observe the evolution of the network's topology. msstate.edu

Key aspects that can be investigated using MD simulations include:

Network Formation and Topology: Simulations can track the formation of covalent bonds between monomers, revealing details about the degree of crosslinking, the distribution of branch points, and the formation of cyclic structures. uva.nl The flexibility of the monomer and the reaction conditions can significantly influence the final network structure. uva.nl

Thermophysical Properties: Once a polymer network is computationally generated, MD simulations can be used to predict important material properties. For example, by simulating the system at different temperatures, the glass transition temperature (Tg) can be determined by observing changes in density or mobility. msstate.edunih.gov

Mechanical Properties: MD simulations can also be used to probe the mechanical response of the polymer network. By applying computational stress or strain to the simulated material, properties such as Young's modulus, shear modulus, and bulk modulus can be calculated, providing a molecular-level understanding of the material's stiffness and strength. nih.gov

While specific MD studies on the polymerization of TVBS are not readily found, research on the crosslinking of other vinyl esters and the formation of networks from organofunctionalized silanes demonstrates the utility of this approach. msstate.edullnl.gov For instance, simulations of vinyl ester resin crosslinking have successfully predicted volume shrinkage, glass transition temperatures, and Young's modulus as a function of crosslink density. msstate.edu These studies often employ force fields like COMPASS or DREIDING to describe the interactions between atoms. nih.gov

The table below summarizes typical outputs from MD simulations of polymer network formation.

| Simulation Focus | System | Predicted Property | Typical Findings | Reference |

|---|---|---|---|---|

| Crosslinking Polymerization | Vinyl Ester Resins | Glass Transition Temperature (Tg) | Tg increases with crosslink density. | msstate.edu |

| Crosslinking Polymerization | Vinyl Ester Resins | Young's Modulus | Modulus generally increases with conversion and crosslink density. | msstate.edu |

| Network Formation | Organofunctionalized Silanes | Component Clustering | Hydrophobic aggregation can be the initial step in sol-gel processes. | llnl.gov |

| Mechanical Properties | Silicone Rubber Foam | Cohesive Energy Density | Correlates with the interaction forces between polymer chains. | nih.gov |

Note: The findings are based on simulations of analogous polymer systems.

Predictive Modeling and Machine Learning Integration in Material Design

The integration of predictive modeling and machine learning (ML) is revolutionizing materials science by enabling the rapid prediction of polymer properties and facilitating inverse material design. Instead of relying solely on time-consuming experimental synthesis and characterization, ML models can screen vast numbers of potential polymer structures and identify candidates with desired properties.

For a system like this compound, which can be a building block for a wide array of polymeric materials (e.g., through copolymerization or by varying crosslinking density), ML offers a powerful approach to navigate the complex structure-property relationships. llnl.gov

The typical workflow for applying ML to polymer design involves several key steps:

Data Curation: A dataset of polymers and their corresponding properties is assembled from experimental literature, computational databases, or a combination of both.

Polymer Representation (Featurization): The chemical structure of the polymer or its constituent monomers is converted into a machine-readable format. This can range from simple molecular fingerprints to more complex graph-based representations that capture the polymer's topology and periodicity. llnl.gov

Model Training: A machine learning algorithm, such as a feed-forward neural network, random forest, or gradient boosting model, is trained on the curated dataset to learn the relationship between the polymer features and the target properties. mdpi.com

Prediction and Validation: The trained model is then used to predict the properties of new, unseen polymer candidates. The accuracy of these predictions is a critical measure of the model's utility. stam-journal.org

Recent advances have shown that ML models can accurately predict a wide range of polymer properties, including thermal properties (e.g., glass transition temperature, thermal decomposition temperature), mechanical properties (e.g., tensile strength, modulus), and electronic properties. mdpi.comstam-journal.org For instance, Random Forest models have demonstrated high R² scores for predicting the thermal properties of various polymers. mdpi.com The development of platforms like "Polymer Genome" provides web-based tools for near-instantaneous prediction of polymer properties, trained on large databases of computational and experimental data. researchgate.net

While specific ML models for polymers derived from this compound have not been detailed in the literature, the existing frameworks are directly applicable. By generating a dataset of polymers based on TVBS and its co-monomers, one could train an ML model to predict, for example, the resulting material's thermal stability or mechanical strength as a function of its composition and network structure. This would significantly accelerate the design of new high-performance materials based on this versatile silane monomer.

| Machine Learning Model | Predicted Property | Typical Performance (R² score) | Reference |

|---|---|---|---|

| Random Forest | Glass Transition Temperature (Tg) | 0.71 | mdpi.com |

| Random Forest | Thermal Decomposition Temperature | 0.73 | mdpi.com |

| Random Forest | Melting Temperature | 0.88 | mdpi.com |

| Neural Network (with periodicity) | Various (10 properties) | State-of-the-art accuracy | llnl.gov |

Note: The performance metrics are from general polymer property prediction models and illustrate the potential of applying these methods to TVBS-based systems.

Future Research Directions and Emerging Trends for Tetrakis 4 Vinylbenzyl Silane

Exploration of Novel Synthetic Routes and Sustainable Production Methods

The current synthesis of tetrakis(4-vinylbenzyl)silane typically involves multi-step processes. One established method is the Grignard reaction using chloromethylstyrene. nih.gov Another route proceeds via the reaction of a lithiated bromophenyl precursor with a silicon electrophile like tetrachlorosilane (B154696) or tetraethyl orthosilicate, followed by further modifications. researchgate.netrsc.org While effective, these syntheses present opportunities for improvement, particularly concerning efficiency, cost, and environmental impact.

Future research will likely focus on developing novel synthetic pathways that offer higher yields and milder reaction conditions. This could involve exploring alternative coupling chemistries that bypass the need for organometallic reagents, potentially using transition-metal-catalyzed cross-coupling reactions like the Heck or Suzuki reactions under more benign conditions. researchgate.netsioc-journal.cn For instance, the Heck reaction has been successfully used to create porous polymers from this compound and other building blocks, suggesting its potential applicability in the monomer's synthesis itself. sioc-journal.cnsioc-journal.cn

A significant emerging trend is the push towards sustainable production. This involves several aspects:

Green Solvents: Replacing traditional organic solvents like tetrahydrofuran (B95107) (THF) with more environmentally friendly alternatives. rsc.orggoogle.com

Catalytic Routes: Developing catalytic methods to reduce stoichiometric waste, a common issue in Grignard and lithiation reactions. google.com

Renewable Feedstocks: While challenging for this specific molecule, long-term research could explore pathways that utilize bio-based starting materials, drawing inspiration from the broader field of sustainable polymer synthesis where vegetable oils and other renewables are used to create functional monomers. anu.edu.au

Process Intensification: The adoption of modern techniques such as flow chemistry could enable better control over reaction parameters, improve safety, and allow for more efficient, continuous production compared to traditional batch processes. nih.gov

Innovations in silane (B1218182) chemistry, such as developing methods for the direct functionalization of silanes or using immobilized reagents on polymer supports, could also pave the way for more streamlined and sustainable synthetic protocols. nottingham.ac.uk

Design of Advanced Polymer Architectures and Hierarchical Network Structures

The primary use of this compound has been in the fabrication of monolithic polymers for separation science. chromatographyonline.comchromatographyonline.com Its rigid, tetrahedral structure makes it an excellent cross-linker for creating materials with defined porosity. nih.gov Research in this area continues to evolve, with a focus on achieving greater control over the polymer's final structure.

Key Research Directions:

Hierarchical Porosity: A major goal is the design of materials with multi-level or hierarchical pore structures, which feature a combination of large macropores for efficient mass transport and smaller mesopores that provide a high surface area for interactions. acs.org This can be achieved by carefully controlling polymerization conditions, such as temperature, time, and the composition of the porogenic solvent (the solvent in which the monolith is formed). chromatographyonline.comchromatographyonline.comacs.org For example, higher polymerization temperatures can lead to faster decomposition of the initiator, forming a higher concentration of initial nuclei and resulting in smaller pores. chromatographyonline.comchromatographyonline.com

Covalent Organic Frameworks (COFs): By reacting this compound with other complementary building blocks, it is possible to create highly ordered, crystalline porous polymers akin to COFs. sioc-journal.cnsioc-journal.cn Research into precursors like tetrakis(4-bromophenyl)silane (B1601375) has led to the formation of Porous Polymer Networks (PPNs) with exceptionally high surface areas. rsc.org Applying these strategies to this compound could yield advanced materials with precisely defined pore sizes and functionalities.

Advanced Architectures: The vinyl groups offer a platform for various polymerization techniques, including modern controlled radical polymerization (CRP) methods like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. acs.org These techniques allow for the synthesis of well-defined polymer architectures beyond simple cross-linked networks, such as polymer brushes grafted onto surfaces or the creation of block copolymers where the silane acts as a core. mdpi.comacs.org Such structures could be integrated into hydrogels or onto surfaces to create smart, responsive materials. nih.gov

The table below summarizes research findings on the influence of polymerization conditions on the properties of materials derived from this compound.

| Monomer Concentration | Porogenic Solvents | Polymerization Method | Resulting Surface Area | Reference |

| 15% | 1-dodecanol (B7769020) and toluene (B28343) | Thermal | 79 m²/g | chromatographyonline.comchromatographyonline.com |

| 17.5% | 1-dodecanol and toluene | Thermal | Optimized for low back pressure | nih.gov |

| 20% | 1-dodecanol and toluene | Thermal | 350 m²/g | chromatographyonline.comchromatographyonline.com |

This interactive table is based on available research data.

New Frontiers in Material Applications Beyond Current Implementations

While polymers derived from this compound have proven effective as stationary phases for separating a range of molecules including alkylbenzenes, phenols, peptides, and proteins, their potential applications extend far beyond chromatography. nih.gov The unique properties of these porous materials—high surface area, rigidity, and chemical stability—make them attractive candidates for several emerging fields.

Emerging Application Areas:

Gas Sorption and Storage: Porous organic polymers, particularly those with high surface areas like PPNs and COFs, are excellent candidates for gas storage and separation. rsc.org Frameworks made from the precursor tetrakis(4-bromophenyl)silane have demonstrated significant uptake of CO2 and H2. rsc.org Similarly, COFs derived from the related tetrakis(4-formylphenyl)silane show high selectivity for CO2 over other gases. ossila.com Future work could focus on tailoring the pore size and surface chemistry of this compound-based polymers to optimize them for carbon capture or hydrogen storage applications.

Environmental Remediation: The high surface area of these polymers can be exploited for the adsorption of pollutants from water or air. A COF made from a related silane precursor demonstrated rapid and high uptake of toxic Hg2+ ions from water, and another showed excellent adsorption of iodine vapor. ossila.com By functionalizing the polymer network, it is possible to create materials with high selectivity for specific contaminants.

Catalysis: The porous network can serve as a robust support for catalytic nanoparticles or organocatalysts. The high surface area allows for excellent accessibility of active sites, while the rigid structure prevents the catalyst from leaching, enabling easy recovery and reuse.

Biomedical Applications: The ability to create hierarchical and functionalized polymer structures opens doors in the biomedical field. nih.gov For example, coatings made from related quaternary ammonium-functionalized vinylbenzyl polymers have shown antibacterial properties. mdpi.com The porous silane-based networks could be explored as scaffolds for tissue engineering or as carriers for controlled drug delivery. mdpi.com

Integration of Computational Design and High-Throughput Experimentation in this compound Research